molecular formula C22H19N3O2 B14417352 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 84833-18-1

3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B14417352
CAS No.: 84833-18-1
M. Wt: 357.4 g/mol
InChI Key: VYAYDOMBYCZUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a triazole derivative characterized by two 4-methoxyphenyl substituents at positions 3 and 5, a phenyl group at position 4, and a non-substituted nitrogen in the triazole ring (Figure 1). This compound has garnered significant attention as a corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) . Its inhibition mechanism involves adsorption onto metal surfaces via electron-rich methoxy (-OCH₃) and aromatic groups, forming a protective layer that mitigates corrosive attack . Studies report an inhibition efficiency of 86.81% at 1.0 × 10⁻³ M in 1.0 M HCl and similar efficacy in 2 M H₃PO₄ .

Properties

CAS No.

84833-18-1

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H19N3O2/c1-26-19-12-8-16(9-13-19)21-23-24-22(17-10-14-20(27-2)15-11-17)25(21)18-6-4-3-5-7-18/h3-15H,1-2H3

InChI Key

VYAYDOMBYCZUBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diacylhydrazines with Amines

A widely employed strategy for constructing the 1,2,4-triazole ring involves the cyclocondensation of diacylhydrazines with primary amines. In a study by, symmetrical s-tetrazine derivatives bearing 4H-1,2,4-triazole rings were synthesized via a three-step protocol starting from 4-cyanobenzoic acid. While the target compound in differs in substitution, the methodology provides a foundational framework.

Reaction Mechanism :

  • Hydrazide Formation : 4-Cyanobenzoic acid is first converted to its methyl ester, followed by hydrazinolysis to yield the corresponding hydrazide.
  • Imidoyl Chloride Synthesis : The hydrazide reacts with 4-methoxybenzoyl chloride in the presence of phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate. This step is sensitive to substituent effects; electron-donating groups like methoxy enhance stability, whereas electron-withdrawing groups (e.g., nitro) promote side reactions.
  • Cyclization : Treatment with aniline introduces the phenyl group at position 4. The reaction proceeds via nucleophilic attack of the amine on the imidoyl chloride, followed by intramolecular cyclization to form the triazole ring.

Optimization Insights :

  • Reaction Time : Reducing PCl₅-mediated imidoyl chloride formation to 30 minutes minimizes undesired 1,3,4-oxadiazole byproducts.
  • Solvent Effects : Ethanol outperforms toluene in cyclization steps, improving yields by 15–20%.

Cyclization of Acyl Thiosemicarbazides

An alternative route, adapted from, involves the base-mediated cyclization of acyl thiosemicarbazides. Although the original study focused on triazole-3-thiones, modifications can eliminate sulfur incorporation.

Procedure :

  • Thiosemicarbazide Synthesis : Reacting 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonyl chloride with 4-methoxyphenyl isothiocyanate yields a thiosemicarbazide intermediate.
  • Ring Closure : Refluxing the intermediate in 5% NaOH induces cyclization. Acidification with HCl precipitates the triazole product.

Challenges :

  • Sulfur Retention : The inherent thione functionality in necessitates post-synthetic modifications (e.g., desulfurization) to achieve the target compound.
  • Regioselectivity : Steric hindrance from the 4-methoxyphenyl groups may skew product distribution, requiring careful stoichiometric control.

Grignard Reagent-Mediated Functionalization

A patent by describes the use of Grignard reagents to synthesize 2,4-disubstituted-1,2,3-triazoles. While this method targets a different triazole isomer, it highlights the potential for transmetalation strategies in introducing aryl groups.

Adaptation for 1,2,4-Triazoles :

  • Substrate Design : Starting with a preformed 1,2,4-triazole boronic ester, Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid could install the desired substituents.
  • Limitations : The patent’s focus on 1,2,3-triazoles necessitates empirical validation for 1,2,4-triazole systems.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is pivotal for confirming substituent placement. In, the triazole ring carbons resonate at ~150–169 ppm, while methoxy carbons appear at ~55 ppm. For the target compound:

  • C3 and C5 : The 4-methoxyphenyl carbons adjacent to the triazole ring exhibit deshielding (δ ~160 ppm).
  • C4 : The phenyl group’s ipso carbon resonates at δ ~140 ppm, consistent with.

Infrared (IR) Spectroscopy

Key absorptions include:

  • Triazole Ring : C=N stretching at 1520–1560 cm⁻¹.
  • Methoxy Groups : Symmetric and asymmetric C-O-C stretches at 1240–1260 cm⁻¹ and 1020–1040 cm⁻¹, respectively.

X-ray Crystallography

While no crystal data exists for the target compound, reports dihedral angles of 47–53° between the triazole core and aryl substituents. Such angles suggest moderate conjugation, influencing electronic properties.

Challenges and Optimization Strategies

Regioselective Control

Achieving the correct substitution pattern requires:

  • Directed Metalation : Using ortho-directing groups (e.g., methoxy) to bias cyclization.
  • Protective Group Strategies : Temporarily masking reactive sites (e.g., silylation of hydroxyl groups).

Yield Enhancement

  • Catalytic Additives : Pd(PPh₃)₄ improves coupling efficiency in boronic acid reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Triazole derivatives are widely studied for their corrosion inhibition properties. The performance of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is contextualized below against structurally analogous compounds, focusing on substituent effects, inhibition efficiency, and applications.

Structural Analogs and Inhibition Efficiency

Table 1: Inhibition Efficiencies of Selected Triazole Derivatives
Compound Name Substituents Inhibition Efficiency (%) Medium/Conditions Reference
3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole 4-OCH₃, Ph 86.81 1.0 M HCl, 1.0 × 10⁻³ M
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 4-SCH₃ 93.5 1.0 M HCl
3,5-Diphenyl-4H-1,2,4-triazole Ph, Ph 82.8 1.0 M HCl
5-Amino-1,2,4-triazole NH₂ 90.0 1.0 M HCl
3,5-Di(m-tolyl)-4-amino-1,2,4-triazole m-CH₃, NH₂ 24.0 1.0 M HCl
3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole 2-Cl, Ph Not reported N/A
Key Observations:

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -SCH₃) enhance adsorption on metal surfaces, improving inhibition. For example, 3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole (93.5% efficiency) outperforms the target compound, likely due to sulfur’s stronger electron-donating capacity . Electron-withdrawing groups (e.g., -Cl) reduce efficiency. The 3,5-Di(m-tolyl)-4-amino-1,2,4-triazole (24% efficiency) demonstrates that steric hindrance and weak electron donation from -CH₃ groups limit adsorption . Amino groups (e.g., 5-Amino-1,2,4-triazole) show high efficiency (90%), attributed to strong chemisorption via lone-pair electrons on nitrogen .

Performance of Target Compound :

  • The target compound’s 86.81% efficiency in HCl and H₃PO₄ is competitive, balancing electron donation (-OCH₃) and aromatic π-orbital interactions . Its slightly lower efficiency compared to methylthio derivatives may stem from sulfur’s superior metal-coordinating ability .

Adsorption Mechanisms

Triazole derivatives inhibit corrosion primarily through:

  • Physisorption : Weak van der Waals interactions between substituents and the metal surface.
  • Chemisorption : Strong covalent bonding via heteroatoms (N, S, O) or π-electrons from aromatic rings .

The target compound’s methoxy groups facilitate chemisorption, while its phenyl groups enhance planar adsorption, covering more surface area . In contrast, 3,5-Diphenyl-4H-1,2,4-triazole (82.8% efficiency) lacks electron-donating substituents, relying solely on π-interactions, which are less effective .

Biological Activity

3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is C22H20N4O2C_{22}H_{20}N_4O_2 with a molecular weight of approximately 364.43 g/mol. The compound features two methoxy-substituted phenyl groups and a phenyl group at the 4-position of the triazole ring.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant antioxidant activities through assays like DPPH and ABTS. Although specific data for 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is limited, its structural resemblance to other effective triazoles suggests potential antioxidant properties.

Antibacterial Activity

Several studies have investigated the antibacterial efficacy of triazole derivatives against various bacterial strains. For example:

  • Study Findings : Compounds derived from triazoles exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to bacterial enzymes.
  • Case Study : A related triazole compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole may exhibit similar activity based on its structural characteristics.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that derivatives with a triazole core can effectively inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis:

  • Example : Voriconazole and fluconazole are clinically used antifungals that share the triazole moiety.
  • Potential : Given its structural features, 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole may also demonstrate antifungal activity.

Anticancer Activity

The anticancer potential of triazoles has been a subject of extensive research:

  • Mechanism : Triazoles can induce apoptosis in cancer cells through various pathways.
  • Research Findings : Some derivatives have shown IC50 values below 100 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), indicating low toxicity towards normal cells while effectively targeting cancer cells.

Data Table: Biological Activities of Related Triazole Compounds

Compound NameAntioxidant Activity (IC50)Antibacterial Activity (MIC)Antifungal ActivityAnticancer Activity (IC50)
3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazoleTBDTBDTBDTBD
Triazole Derivative A0.397 μM16 µg/mL against E. coliYes<100 µM
Triazole Derivative BTBDTBDYes<100 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO for 18 hours, followed by cooling and crystallization to yield triazole intermediates. Subsequent Schiff base formation involves reacting with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) . Advanced derivatives can be synthesized via Suzuki cross-coupling reactions using Pd(PPh₃)₄ catalysts in toluene/H₂O/EtOH mixtures or microwave-assisted methods with choline hydroxide .

Q. What characterization techniques are critical for confirming the structure of 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD studies reveal mean σ(C–C) bond lengths of 0.003 Å and torsion angles between triazole and aromatic rings (e.g., 19.3°–21.4°) . Complementary techniques include FTIR for functional group analysis, NMR for proton environment mapping, and elemental analysis for purity validation .

Q. How are preliminary biological activities of triazole derivatives assessed in academic research?

  • Methodological Answer : Initial screening involves in vitro antibacterial assays (e.g., MIC determination against Gram-positive/negative bacteria) and cytotoxicity testing (e.g., MTT assays on cancer cell lines). Biological activity is often correlated with substituent effects; for instance, electron-withdrawing groups on benzaldehyde derivatives enhance antimicrobial potency .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole derivatives?

  • Methodological Answer : SCXRD at 100–298 K provides atomic-level resolution. For example, asymmetric units may contain two molecules linked by N–H⋯N hydrogen bonds, forming chains along the a-axis. Twisting of phenylene rings (16.3°–21.4°) relative to the triazole plane is quantified using software like SHELXL . High data-to-parameter ratios (>8:1) and low R-factors (<0.15) ensure reliability .

Q. What electrochemical methods are used to study this compound’s corrosion inhibition properties?

  • Methodological Answer : Polarization (Tafel analysis) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 0.5 M H₂SO₄) quantify inhibition efficiency. For instance, triazole derivatives adsorb onto mild steel surfaces, forming protective films. XPS confirms chemisorption via N and S heteroatom interactions with Fe atoms . Langmuir adsorption isotherm models are applied to assess monolayer coverage .

Q. How do substituent modifications influence the electronic and functional properties of this triazole core?

  • Methodological Answer : Substituent effects are studied via Hammett constants (σ) and DFT calculations. For example, electron-donating methoxy groups enhance luminescence in OLED applications, while bulky tert-butyl groups improve thermal stability. Comparative studies of polymorphs (e.g., 3,5-diphenyl-1,2,4-triazol-4-amine) reveal packing efficiency differences via Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.